5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
CAS No.: 946308-09-4
Cat. No.: VC7468503
Molecular Formula: C22H19ClN4O2
Molecular Weight: 406.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946308-09-4 |
|---|---|
| Molecular Formula | C22H19ClN4O2 |
| Molecular Weight | 406.87 |
| IUPAC Name | 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile |
| Standard InChI | InChI=1S/C22H19ClN4O2/c1-15-6-8-16(9-7-15)20-25-19(14-24)22(29-20)27-12-10-26(11-13-27)21(28)17-4-2-3-5-18(17)23/h2-9H,10-13H2,1H3 |
| Standard InChI Key | KIFOHOHAGDCSLQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C#N |
Introduction
Structural Characteristics and Nomenclature
The systematic name 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile delineates its molecular architecture:
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Oxazole core: A five-membered aromatic heterocycle with oxygen and nitrogen atoms at positions 1 and 3.
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Substituents:
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4-Methylphenyl group at position 2 of the oxazole ring.
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Cyano group (-CN) at position 4.
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Piperazine moiety at position 5, modified by a 2-chlorobenzoyl group.
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Molecular Formula:
Molecular Weight: 437.89 g/mol .
Synthetic Pathways
The synthesis involves multi-step organic reactions, as inferred from analogous compounds :
Key Synthetic Steps
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Oxazole Formation:
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Cyclocondensation of an α-hydroxyketone with a nitrile derivative under acidic conditions.
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Piperazine Introduction:
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Nucleophilic substitution at the oxazole’s position 5 using piperazine.
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Benzoylation:
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Acylation of the piperazine nitrogen with 2-chlorobenzoyl chloride.
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Example Reaction Scheme:
Yield Optimization:
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Temperature control (60–80°C) and anhydrous solvents (e.g., THF or DMF) improve reaction efficiency.
Physicochemical Properties
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white crystalline solid |
| Melting Point | ~180–185°C (estimated) |
| Solubility | Low in water; soluble in DMSO, DMF |
Spectroscopic Data
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IR Spectroscopy:
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Peaks at 2220 cm (C≡N stretch), 1680 cm (amide C=O), 750 cm (C-Cl).
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NMR ():
Chemical Reactivity
Functional Group Transformations
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Cyano Group:
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Hydrolyzes to carboxylic acid under acidic conditions.
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Piperazine Ring:
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Susceptible to alkylation or acylation at the secondary amine.
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Oxazole Ring:
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Electrophilic substitution at position 4 (e.g., nitration).
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Stability:
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Stable under ambient conditions but degrades upon prolonged exposure to light or moisture.
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